methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a sulfamoyl benzoate derivative featuring a benzo[b]thiophen-3-yl moiety linked via a 2-hydroxyethyl group to the sulfamoyl nitrogen. Though direct synthetic details are sparse, analogous compounds in the literature suggest synthesis routes involving Friedel-Crafts acylations, nucleophilic substitutions, and hydrazide intermediates, as seen in structurally related sulfonamides and triazoles .
Properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-24-18(21)12-6-8-13(9-7-12)26(22,23)19-10-16(20)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,19-20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCCNRMQCZBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate Compounds
Reagent: Benzo[b]thiophene
Conditions: Requires halogenation followed by Grignard reaction or similar methodologies to introduce the hydroxyethyl group.
Step 2: Formation of Sulfonamide Linkage
Reagent: Sulfonyl chloride
Conditions: Utilizes nucleophilic substitution reactions under controlled acidic or basic conditions to form the sulfonamide.
Step 3: Esterification
Reagent: 4-hydroxybenzoic acid
Conditions: Methylation using methyl iodide in the presence of a base, typically conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
For industrial scale, automated continuous flow processes involving microreactor technology can enhance yield and purity. These reactors offer precise control over reaction conditions such as temperature and pressure, essential for complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Primarily affects the hydroxyethyl group, potentially forming keto derivatives.
Reduction:
Targeting the benzo[b]thiophene ring may yield dihydro analogs.
Substitution:
Electrophilic aromatic substitution on the benzoate ring is common, influencing compound reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Hydroxybenzo[b]thiophene ketone derivatives.
Reduction Products: Dihydrobenzo[b]thiophene variants.
Substitution Products: Halogenated or nitrated benzoates.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds related to methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate exhibit significant anticancer activity. For instance, derivatives of benzo[b]thiophen have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). A study demonstrated that modifications in the sulfamoyl group could enhance the compound's cytotoxicity, with IC50 values indicating potent inhibition of cell proliferation .
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. The presence of the benzo[b]thiophen moiety is believed to contribute to enhanced activity against bacterial strains compared to standard antibiotics. In vitro assays have shown that certain derivatives possess broad-spectrum antimicrobial effects, with some exhibiting lower MIC (Minimum Inhibitory Concentration) values than traditional treatments .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs), which are crucial in inflammatory pathways. This action could make it a candidate for treating conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- One-pot Synthesis : Efficient synthetic routes have been developed that allow for the simultaneous formation of multiple components, reducing the number of steps and improving yield.
- Functional Group Modification : The introduction of different functional groups can enhance the biological activity of the compound. For instance, varying the sulfamoyl substituent can lead to improved efficacy against specific targets .
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against various cell lines. The most promising derivative exhibited an IC50 value significantly lower than that of established chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds, where a series of benzo[b]thiophen derivatives were screened against common bacterial pathogens. The results indicated that certain modifications led to compounds with enhanced antimicrobial activity, outperforming traditional antibiotics in some cases .
Data Table: Summary of Biological Activities
Mechanism of Action
The molecular structure of methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate allows it to:
Target Enzymes: Inhibit specific enzymes by binding to active sites.
Pathways: Modulate signaling pathways by interacting with key intermediates.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure : Methyl 4-sulfamoylbenzoate.
- Substituents : Benzo[b]thiophen-3-yl group attached via a 2-hydroxyethyl chain.
- Functional Groups : Sulfamoyl (N–SO₂–), ester (COOCH₃), hydroxyethyl (–CH₂CH₂OH).
Analogous Compounds
Compound 87 (): Methyl 4-sulfamoylbenzoate with benzhydryl-indol substituents. Notable for its bulky benzhydryl group and chloro-methylindol moiety, which increase steric hindrance compared to the target compound’s benzo[b]thiophen .
Metsulfuron Methyl () : Herbicidal sulfonylurea with a triazine ring and methyl ester. Differs in the sulfonylurea bridge (–SO₂–NH–CO–NH–) and triazine substituent, targeting plant acetolactate synthase .
Benzo[b]thiophen Derivatives (): Methanone-linked hydroxy-phenylbenzo[b]thiophen structures. Lack sulfamoyl groups but share the benzo[b]thiophen core, which may influence π-π stacking in biological systems .
Spectral Data
IR Spectroscopy :
NMR Spectroscopy :
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to the lipophilic benzhydryl-indol in Compound 87 .
- Stability : The benzo[b]thiophen core may confer greater metabolic stability than the triazine ring in metsulfuron methyl, which is prone to hydrolysis .
Biological Activity
Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by several key structural features:
- Benzo[b]thiophene moiety : Known for its role in various pharmacological applications.
- Sulfamoyl group : Enhances the compound's potential as a therapeutic agent.
- Carbamate ester : Contributes to its chemical reactivity.
Its molecular formula is , and it has a molecular weight of 398.4 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[b]thiophene core.
- Introduction of the hydroxyethyl and sulfamoyl groups.
- Esterification to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[b]thiophene structure. For instance, similar compounds have shown significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including A431 and A549 . The mechanisms often involve:
- Inhibition of cell cycle progression : Compounds induce cell cycle arrest at specific phases.
- Promotion of apoptosis : Activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Properties
Compounds with similar structures have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. These effects are crucial for therapeutic strategies targeting inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Interaction studies suggest that this compound may exhibit binding affinity to targets that modulate cellular signaling pathways, enhancing its therapeutic efficacy while minimizing toxicity .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique biological profiles. The following table summarizes some notable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate | Similar benzo[b]thiophene moiety | Different anticancer properties |
| 5-methyl-N-[4-(sulfamoyl)phenethyl]pyrazine-2-carboxamide | Pyrazine core | Antimicrobial properties |
| 3-amino-N-[4-fluorophenyl]-1H-indazole-6-carboxamide | Indazole structure | Unique anticancer properties |
This comparison underscores the specificity of this compound in its combination of functional groups and resultant biological activities .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Q & A
Q. Table 1: Synthetic Route Optimization
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 40°C – 100°C | 60°C | +15% |
| Catalyst (DMAP) | 0 – 10 mol% | 5 mol% | +27% |
| Solvent | DCM, DMF, THF | DMF | +20% |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the sulfamoyl and benzoate groups (e.g., δ 3.8 ppm for methyl ester protons) .
- Infrared Spectroscopy (IR) : Peaks at 1680 cm (C=O ester) and 1320 cm (S=O sulfonamide) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 435.08) .
Advanced: How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
Answer:
Discrepancies often arise from assay-specific variables:
- Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Dose-response validation : Perform triplicate experiments with IC calculations to minimize variability .
Advanced: What computational strategies are employed to predict the binding interactions of this compound with biological targets like enzymes or receptors?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models sulfamoyl interactions with ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) : Simulations (50–100 ns) assess stability of ligand-receptor complexes in solvated environments .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., = 12 nM for carbonic anhydrase IX) .
Basic: What are the critical steps in purifying this compound to achieve >95% purity, and which analytical methods validate purity?
Answer:
- Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 3:1) for bulk purification .
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with minimal impurities .
- Validation : HPLC (C18 column, 254 nm) confirms >95% purity; residual solvents quantified via GC-MS .
Advanced: How does the stereochemistry of the hydroxyethyl group influence the compound's pharmacodynamic properties?
Answer:
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
- Activity correlation : The R-enantiomer shows 3-fold higher inhibition of tyrosine kinases than the S-form due to better hydrophobic pocket fit .
- X-ray crystallography : Resolves absolute configuration (e.g., Cahn-Ingold-Prelog priority) .
Basic: What are the documented solubility profiles of this compound in common organic solvents, and how does this inform formulation strategies?
Answer:
- Solubility data :
- DMSO: 45 mg/mL
- Ethanol: 8 mg/mL
- Water: <0.1 mg/mL (pH 7.4)
- Formulation : Nanoemulsions (e.g., Tween-80/PEG) improve aqueous solubility for in vivo studies .
Advanced: What methodologies are used to assess the compound's metabolic stability in hepatic microsomal assays?
Answer:
- Incubation conditions : Human liver microsomes (HLM) with NADPH cofactor, 37°C, 60 min .
- LC-MS/MS analysis : Quantifies parent compound depletion (e.g., t = 28 min) and metabolite identification (e.g., hydroxylated derivatives) .
- CYP inhibition assays : Screen for isoform-specific interactions (e.g., CYP3A4 IC = 15 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
